TCS PIM-1 1
Overview
Description
TCS PIM-1 1: SC 204330 ) is a potent inhibitor of the Pim-1 kinase . This enzyme plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation. By selectively targeting Pim-1, this compound has garnered attention for its potential therapeutic applications .
Preparation Methods
Synthetic Routes:: TCS PIM-1 1 features a substituted pyridone scaffold. It binds convincingly within the ATP-binding site of Pim-1, suggesting an ATP-competitive inhibitory mechanism . Notably, it lacks in vitro inhibitory activity toward related serine/threonine kinases Pim-2 and MEK1/MEK2 .
Industrial Production:: While specific industrial production methods are not widely documented, researchers have used this compound as a starting point for structure-activity relationship (SAR) studies. Its co-crystallization with Pim-1 protein has provided valuable insights for drug development .
Chemical Reactions Analysis
TCS PIM-1 1’s chemical behavior involves interactions with various reagents and conditions. Although detailed reaction pathways are scarce, its selectivity over Pim-2 and MEK1/MEK2 highlights its unique profile. Further exploration of similar compounds may yield improved yet selective Pim-1 inhibitors .
Scientific Research Applications
Chemistry::
Drug Discovery: TCS PIM-1 1 serves as a lead compound for designing novel Pim-1 inhibitors.
Medicinal Chemistry: Researchers explore its derivatives for enhanced efficacy and safety.
Cell Signaling: Investigating Pim-1’s role in cellular pathways.
Cancer Research: Targeting Pim-1 for cancer therapy.
Potential Therapeutic Agent: Assessing its impact on disease models.
Pharmaceuticals: this compound may contribute to drug development pipelines.
Mechanism of Action
TCS PIM-1 1’s primary mechanism involves inhibiting Pim-1 kinase activity. By disrupting Pim-1-mediated signaling pathways, it affects cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
While TCS PIM-1 1 stands out for its selectivity, other Pim-1 inhibitors exist. Notable examples include Pimozide and AZD1208 .
Biological Activity
TCS PIM-1 1 is a selective ATP-competitive inhibitor of the Pim-1 kinase, which plays a crucial role in various cellular processes including cell survival, proliferation, and differentiation. This article delves into the biological activity of this compound, highlighting its mechanism of action, selectivity, and implications in various disease models.
- Chemical Name: 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone
- Purity: ≥98%
- Alternative Names: SC 204330
This compound inhibits Pim-1 kinase through an ATP-competitive mechanism. The compound demonstrates significant selectivity for Pim-1 over Pim-2 and MEK1/2, with IC50 values of:
This selectivity is critical for minimizing off-target effects, making this compound a valuable tool in research focused on Pim kinase pathways.
Role in Cellular Processes
Pim-1 kinase is involved in the regulation of several cellular functions. Inhibition of this kinase using this compound has been shown to impact various types of cells:
CD4+ T Cells:
A study investigated the effects of this compound on CD4+ T cell proliferation and function. The results indicated that treatment with the inhibitor significantly decreased cell proliferation within three days of culture. This suggests a potential role for Pim-1 in maintaining CD4+ T cell viability and function .
Idiopathic Pulmonary Fibrosis (IPF):
Research has highlighted the involvement of Pim-1 in promoting inflammatory cytokine production in lung fibroblasts derived from IPF patients. Targeting Pim-1 with this compound resulted in reduced expression of cytokines such as IL-6 and CCL2, indicating its potential therapeutic application in modulating the senescence-associated secretory phenotype (SASP) linked to IPF .
Summary of Findings
Study Focus | Key Findings |
---|---|
CD4+ T Cell Proliferation | Decreased proliferation observed after treatment with this compound (IC50: 50 nM) |
Inflammatory Cytokine Production | Inhibition led to reduced IL-6 and CCL2 production in IPF-derived fibroblasts |
Selectivity | High selectivity for Pim-1 over other kinases (Pim-2 and MEK) enhances therapeutic potential |
Implications for Research and Therapy
The ability of this compound to selectively inhibit Pim-1 kinase opens avenues for therapeutic interventions in diseases characterized by aberrant cell proliferation and inflammation, such as cancer and fibrotic diseases. Its application in research can help elucidate the role of Pim kinases in various cellular contexts.
Properties
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSYJTYGPLVUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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